Vinylmagnesium bromide

Descripción general

Descripción

Métodos De Preparación

Traditional Diethyl Ether-Based Synthesis

The classical method for preparing Grignard reagents involves reacting alkyl or alkenyl halides with magnesium metal in anhydrous diethyl ether. For vinylmagnesium bromide, this entails the reaction of vinyl bromide (CH₂=CHBr) with magnesium turnings under inert conditions. The process is initiated by adding a small amount of vinyl bromide to magnesium in ether, often requiring gentle heating or mechanical stirring to overcome the initial activation energy .

A critical challenge in this method is the low solubility of vinyl bromide in diethyl ether, which can lead to sluggish reaction kinetics. Early protocols reported yields of 70–80% under optimal conditions, with residual magnesium and byproducts such as biphenyl (from coupling reactions) necessitating post-synthesis purification . The reaction is highly exothermic, requiring precise temperature control to prevent decomposition of the Grignard reagent .

Tetrahydrofuran (THF) as a Superior Solvent

The adoption of tetrahydrofuran (THF) as a solvent marked a significant advancement in this compound synthesis. THF’s higher polarity and boiling point (66°C vs. 34.6°C for diethyl ether) facilitate faster reaction rates and improved reagent stability. A representative procedure involves dissolving vinyl bromide in THF and gradually adding it to magnesium turnings at 0–25°C . The reaction typically initiates spontaneously, though methyl iodide may be used to overcome passivation layers on magnesium surfaces .

Key Advantages of THF:

-

Enhanced Solubility: THF dissolves both vinyl bromide and the resulting Grignard reagent, minimizing side reactions.

-

Higher Yields: Protocols report yields exceeding 90% with THF, compared to 70–80% in diethyl ether .

-

Scalability: Large-scale preparations (e.g., 1.3 moles of vinyl bromide) are feasible, as demonstrated in the synthesis of di-n-butyldivinyltin .

Procedure Example (Adapted from Organic Syntheses ):

-

Charge a flame-dried flask with magnesium turnings (1.2 g atoms) and THF.

-

Add vinyl bromide (1.3 moles) dissolved in THF dropwise under nitrogen, maintaining reflux.

-

Reflux for 30 minutes post-addition to ensure complete conversion.

-

Cool and hydrolyze with saturated ammonium chloride to isolate the product.

Hydrocarbon Solvents with Tertiary Amine Additives

Patents describe innovative methods using hydrocarbon solvents (e.g., benzene, toluene) paired with tertiary amines (e.g., triethylamine) to prepare this compound. This approach avoids ethers altogether, addressing safety concerns related to peroxide formation in THF .

Mechanistic Insight:

Tertiary amines act as Lewis bases, coordinating to magnesium and stabilizing the Grignard reagent. For example, triethylamine forms a soluble complex with CH₂=CHMgBr in benzene, enabling reactions at 50°C with minimal byproducts .

Comparative Data:

| Solvent | Additive | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Diethyl ether | None | 25°C | 75% | Biphenyl, Mg(OH)Br |

| THF | None | 25°C | 92% | Negligible |

| Benzene | Triethylamine | 50°C | 88% | <5% dimerization |

This method is particularly advantageous for industrial applications, as hydrocarbons are less flammable and more cost-effective than ethers .

Initiation and Activation Techniques

Grignard reactions often require initiation due to magnesium’s oxide layer. Common strategies include:

-

Iodine Activation: Adding iodine crystals cleaves the MgO layer, exposing fresh magnesium surfaces .

-

Mechanical Grinding: Ball milling magnesium with vinyl bromide in THF accelerates reaction onset .

-

Microwave Assistance: Emerging studies suggest microwave irradiation reduces induction periods from hours to minutes .

Recent Advances and Alternative Methods

Iron-Catalyzed Cross-Coupling

Recent work explores iron-catalyzed coupling of vinyl halides with alkylmagnesium bromides, though this remains ancillary to direct synthesis .

Solid-State Synthesis

Preliminary studies report solvent-free mechanochemical synthesis using high-energy ball milling, though yields are suboptimal (∼60%) .

Análisis De Reacciones Químicas

Types of Reactions: Vinylmagnesium bromide undergoes a variety of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Electrophiles: Halides, epoxides.

Catalysts: Lewis acids such as zinc chloride or copper(I) iodide can be used to enhance the reactivity.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Alkenes and Alkanes: Formed from coupling reactions.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1 Carbon-Carbon Bond Formation

Vinylmagnesium bromide is primarily utilized for the addition to carbonyl compounds, leading to the formation of alcohols. The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the carbonyl compound.

- Case Study : A study demonstrated the regioselectivity in the addition of VinylMgBr to heteroarylic ketones, revealing that the nature of substituents significantly affects the O-/C-alkylation ratio .

Table 1: Regioselectivity in this compound Reactions

| Substrate Type | Product Type | Regioselectivity Observed |

|---|---|---|

| Heteroarylic Ketones | O-alkylation | High |

| Aryl Ketones | C-alkylation | Moderate |

| Di(heteroaryl) Ketones | Mixed products | Variable |

2.2 Synthesis of Complex Molecules

VinylMgBr has been employed in various multi-component reactions to synthesize complex organic molecules.

- Example : An O-assisted four-component reaction using VinylMgBr successfully produced syn-1,3-amino alcohols from chiral N-tert-butanesulfinyl imines . This method highlights the reagent's utility in synthesizing valuable intermediates in pharmaceutical chemistry.

Polymer Science Applications

3.1 Miktoarm Star Polymers

This compound plays a crucial role in the synthesis of branched polymers, particularly miktoarm star polymers which are relevant in drug delivery systems.

- Case Study : Research indicated that using VinylMgBr to modify a tetravinylsilane core allowed for the creation of miktoarm polymers capable of self-assembly into micelles for drug delivery applications . These polymers exhibited low cytotoxicity and high encapsulation efficiency for doxorubicin.

Table 2: Properties of Miktoarm Star Polymers

| Polymer Type | CMC (mg/L) | Drug Encapsulation Efficiency (%) |

|---|---|---|

| PCL-POEGMA Miktoarm Polymer | 5.4 | 75 |

| PLLA-PNAM Miktoarm Polymer | 9.0 | 50 |

Mecanismo De Acción

The mechanism of action of vinylmagnesium bromide involves its role as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly electropositive, making the carbon atom nucleophilic. This allows this compound to attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The compound can also participate in catalytic cycles, where it undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparación Con Compuestos Similares

Comparison with Similar Grignard Reagents

Vinylmagnesium Bromide vs. Isopropenylmagnesium Bromide

- Reactivity and Selectivity: In the chemoselective addition to compound 2 (a substrate with aldehyde and anomeric acetate groups), this compound yielded a 51% mixture of 3a&3b (anti:syn = 1.5:1). In contrast, isopropenylmagnesium bromide provided a 68% yield of 4a&4b with higher anti-selectivity (anti:syn = 2.5:1) . Key Factor: Steric hindrance from the isopropenyl group improves anti-selectivity.

| Reagent | Yield (%) | Anti:syn Ratio | Reference |

|---|---|---|---|

| This compound | 51 | 1.5:1 | |

| Isopropenylmagnesium bromide | 68 | 2.5:1 |

This compound vs. Phenylmagnesium Bromide

- Reaction Conditions :

Phenylmagnesium bromide requires low temperatures (-78°C) for optimal [1,2]-dihydro product formation (81% yield), whereas this compound achieves 76% yield at 40°C .- Key Factor : The vinyl group’s lower steric bulk allows milder conditions.

This compound vs. Ethylmagnesium Bromide

- Product Stereochemistry :

Ethylmagnesium bromide fails to produce Z-olefins in dehydration reactions, while this compound enables Z-olefin formation due to chelation effects between iron and ester groups .

This compound vs. Vinylmagnesium Chloride

- Reactivity with Additives: Vinylmagnesium chloride successfully reacts with imines in the presence of ZnCl₂, yielding α-substituted allylic anilines.

Unique Reactivity in Boronic Ester Functionalization

This compound adds three times to tertiary benzylic boronic esters under Zweifel olefination conditions, forming boronate complex 101 and ultimately olefin 102 in 79% yield.

Stereochemical Outcomes and Catalytic Effects

- Diastereoselectivity: this compound achieves >98% diastereomeric excess (de) in additions to N-benzylimines derived from (R)-glyceraldehyde, producing either syn- or anti-vinylaminodiol derivatives depending on protecting groups and ZnI₂ precomplexation .

- Catalytic Additives :

Copper salts (e.g., CuI, CuBr) enhance regioselectivity in epoxide-opening reactions, mitigating side products like halohydrin 205 .

Practical Considerations

- Impurity Management :

Commercial vinyl bromide used to prepare this compound often contains ethyl bromide (up to 1%) and acetaldehyde, necessitating purification for reproducible results . - Solvent Compatibility : THF is preferred for stability, while diethyl ether may limit solubility in some applications .

Actividad Biológica

Vinylmagnesium bromide (VMG) is a versatile organometallic compound that plays a significant role in organic synthesis, particularly as a nucleophile in various reactions. Its biological activity, while primarily focused on its synthetic utility, has garnered attention in recent research due to its interactions with biological molecules and potential applications in medicinal chemistry.

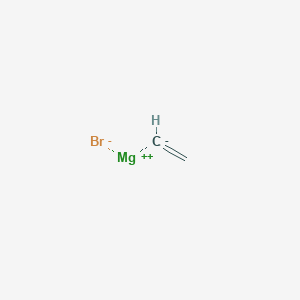

- Molecular Formula : C₂H₃BrMg

- Molecular Weight : 131.26 g/mol

- CAS Number : 1826-67-1

- Physical State : Liquid (typically in THF solution)

- Density : 0.981 g/mL at 25 °C

This compound acts as a nucleophile in reactions with electrophiles, particularly carbonyl compounds. The reactivity of VMG is influenced by the nature of the electrophile and the substituents present. In studies, it has been shown that VMG can selectively add to carbonyl groups, leading to both O-alkylation and C-alkylation products depending on the substrate's structure and electronic properties .

Regioselectivity in Reactions

The regioselectivity of VMG reactions is notably affected by the electronic environment of the carbonyl compounds involved. For instance, heteroarylic ketones exhibit increased reactivity towards VMG, with variations in the O-/C-alkylation ratios observed based on substituent effects . This behavior is attributed to the stabilization of intermediates formed during the reaction pathway.

Biological Studies and Applications

While VMG is not primarily recognized for direct biological activity, its derivatives have been explored for potential therapeutic applications. For example, studies have indicated that compounds synthesized from VMG can exhibit cytotoxic properties against cancer cell lines. The mechanism often involves the formation of vinyl ethers or other functionalized products that may interact with biological targets.

Case Study: Interaction with Carbonyl Compounds

In a detailed investigation, VMG was reacted with various heteroaryl ketones to assess its regioselectivity and product formation. The results indicated that:

- O-Alkylation was favored in substrates with strong electron-withdrawing groups.

- C-Alkylation occurred predominantly when less sterically hindered carbonyls were used.

The following table summarizes findings from this study:

| Ketone Structure | O-Alkylation (%) | C-Alkylation (%) |

|---|---|---|

| Di(1,3-benzothiazol-2-yl) ketone | 90 | 10 |

| Di(1,3-thiazol-2-yl) ketone | 50 | 50 |

| Di(1,3-benzoxazol-2-yl) ketone | 70 | 30 |

These findings highlight the potential for tailoring VMG reactions to achieve desired products for further biological evaluation .

Safety and Handling

This compound is classified as hazardous due to its reactivity and potential toxicity. Proper safety measures should be employed when handling this compound:

- Signal Word : Danger

- Hazard Classifications : Acute Toxicity (oral), Skin Corrosion, Eye Damage.

- Recommended PPE : Gloves, goggles, and respiratory protection.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and handling vinylmagnesium bromide in inert atmospheres?

- Methodological Answer : Synthesis requires strict exclusion of moisture and oxygen. Use anhydrous solvents (e.g., THF or diethyl ether) and a Schlenk line or glovebox for preparation. Quenching excess reagent post-reaction should be done with saturated ammonium chloride or alcohol to avoid violent exotherms . Monitor reaction progress via GC-MS or NMR to confirm reagent activity. Safety protocols, including flame-resistant lab gear and proper ventilation, are mandatory due to pyrophoric hazards .

Q. How does solvent choice impact the stability and reactivity of this compound?

- Methodological Answer : Solvents with low polarity (e.g., THF) stabilize the Grignard reagent by coordinating to magnesium, enhancing nucleophilicity. Polar aprotic solvents may reduce reactivity. Stability tests under varying solvent conditions (via titration or spectroscopic monitoring) reveal optimal storage durations. Degradation products (e.g., Mg(OH)Br) form in humid environments, necessitating Karl Fischer titration for moisture quantification .

Q. What experimental controls are essential to ensure reproducibility in this compound-mediated couplings?

- Methodological Answer : Include controls for:

- Moisture/Oxygen Exclusion : Blank reactions under inert vs. ambient conditions to assess decomposition rates.

- Reagent Activity : Titration with diphenylacetic acid to determine concentration.

- Side Reactions : Use deuterated solvents in NMR to track protonation pathways.

Document deviations in stoichiometry or temperature, as minor changes significantly alter yields .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Analyze byproducts via HPLC-MS to identify contaminants (e.g., residual bromide salts).

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates using in situ IR spectroscopy.

- Substrate Compatibility : Screen steric/electronic effects of electrophiles (e.g., aldehydes vs. ketones) using Hammett plots .

Q. What mechanistic insights explain this compound’s regioselectivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations reveal transition-state geometries favoring β-addition due to lower activation energy. Experimental validation involves isotopic labeling (e.g., D₂O quenching) to track protonation sites. Compare with allylic Grignard analogs to distinguish steric vs. electronic contributions .

Q. How do decomposition pathways of this compound affect its storage and reactivity?

- Methodological Answer : Decomposition generates Mg(OH)Br and ethylene gas under moisture exposure. Accelerated aging studies (e.g., 40°C/75% RH) coupled with gas chromatography quantify ethylene release rates. Stabilizers like 1,2-diaminoethane can chelate Mg²⁺, reducing degradation—assess efficacy via Arrhenius plots of decomposition kinetics .

Q. What computational tools optimize reaction conditions for this compound in large-scale syntheses?

- Methodological Answer : COMSOL Multiphysics models heat transfer and mixing efficiency in flow reactors. Machine learning algorithms (e.g., Bayesian optimization) predict optimal solvent ratios and temperatures. Validate with microreactor trials to minimize exotherms and maximize throughput .

Propiedades

IUPAC Name |

magnesium;ethene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGJCSHZTFKPNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=[CH-].[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883758 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS] | |

| Record name | Vinylmagnesium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1826-67-1 | |

| Record name | Magnesium, bromoethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001826671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromoethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromovinylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.